molecular formula C10H7N4NaO5 B607568 Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt CAS No. 22060-47-5

Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt

Cat. No. B607568
CAS RN: 22060-47-5
M. Wt: 286.18
InChI Key: LNKQENVGMUHHIX-NGTWICJZSA-M
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Description

Furazidine sodium is a nitrofuran derivative with bacteriostatic action. This drug acts as an antibacterial and antiprotozoal.

Scientific Research Applications

Carcinogenic Activity

  • A study by Tekeli, Biava, and Price (1973) in "Cancer research" found that 3-hydroxymethyl-1-{[3-(5-nitro-2-furyl)allydidene]amino}hydantoin exhibited carcinogenic effects in rats. The compound was associated with a high incidence of renal tumors, indicating its carcinogenic potential (Tekeli, Biava & Price, 1973).

Antibacterial Properties

  • Ekström, Ovesson, and Pring (1975) in "Journal of medicinal chemistry" synthesized and tested various compounds, including 1-[(5-methylsulfinyl-2-fufurylidene)amino]hydantoin, for antibacterial activity. These compounds were found to be less active than their 5-nitrofuran derivatives (Ekström, Ovesson & Pring, 1975).

Renal Handling

  • Ballal, Spry, Zenser, and Davis (1988) in "Drug metabolism and disposition: the biological fate of chemicals" examined the renal handling of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino)hydantoin. They found differences in renal handling and clearance, which could partly explain the compound's toxicity and carcinogenicity (Ballal, Spry, Zenser & Davis, 1988).

Solubility and Dissolution Rate

  • Bates, Rosenberg, and Tembo (1973) in "Journal of pharmaceutical sciences" investigated the physicochemical properties of nitrofurantoin, a related compound. They highlighted its weak acid nature and low aqueous solubility, impacting its dissolution rate and bioavailability (Bates, Rosenberg & Tembo, 1973).

Transport and Metabolism

  • Zenser, Balasubramanian, Mattammal, and Davis (1981) in "Cancer research" studied the transport and metabolism of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino) hydantoin. They found that it inhibits organic acid transport and is metabolized by prostaglandin endoperoxide synthetase, suggesting its potential for renal carcinogenesis (Zenser, Balasubramanian, Mattammal & Davis, 1981).

Mitochondrial Toxicity

  • Omidi, Niknahad, and Mohammadi-Bardbori (2016) in "Journal of Biochemical and Molecular Toxicology" investigated nitrofurantoin's mitochondrial toxicity. They aimed to determine if it is a mitochondrial toxicant and explore the involved mechanisms (Omidi, Niknahad & Mohammadi-Bardbori, 2016).

properties

CAS RN

22060-47-5

Product Name

Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt

Molecular Formula

C10H7N4NaO5

Molecular Weight

286.18

IUPAC Name

2,4-Imidazolidinedione, 1-((3-(5-nitro-2-furanyl)-2-propen-1-ylidene)amino)-, sodium salt (1:1)

InChI

1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+

InChI Key

LNKQENVGMUHHIX-NGTWICJZSA-M

SMILES

[Na+].[O-][N+](=O)c1oc(\C=C\C=N\N2CC(=O)[N-]C2=O)cc1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Akritoin sodium, Furazidine sodium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
Reactant of Route 3
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
Reactant of Route 4
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
Reactant of Route 5
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt

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